molecular formula C21H16N2O3S2 B2431856 Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate CAS No. 622344-74-5

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate

Cat. No.: B2431856
CAS No.: 622344-74-5
M. Wt: 408.49
InChI Key: FWKUGAHHSRRFBL-UHFFFAOYSA-N
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Description

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is a complex organic compound that features a benzo[d]thiazole moiety linked to a thiophene ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate typically involves multiple steps:

    Formation of Benzo[d]thiazole: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of Thiophene Derivative: The thiophene ring is often constructed through the reaction of a suitable dicarbonyl compound with sulfur sources.

    Amidation Reaction: The benzo[d]thiazole and thiophene intermediates are coupled through an amidation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate is largely dependent on its interaction with biological targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s ability to intercalate with DNA, leading to potential anti-cancer effects. The ester group may facilitate cellular uptake, improving the compound’s bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(benzo[d]thiazol-2-yl)benzoate: Lacks the thiophene ring, potentially reducing its biological activity.

    4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoic acid: The free acid form, which may have different solubility and bioavailability properties.

    Methyl 4-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)benzoate: The methyl ester variant, which may have different pharmacokinetic properties.

Uniqueness

This compound is unique due to the combination of the benzo[d]thiazole and thiophene rings, which confer distinct electronic and steric properties. This combination can enhance the compound’s ability to interact with multiple biological targets, making it a versatile candidate for drug development.

Properties

IUPAC Name

ethyl 4-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-26-21(25)13-7-9-14(10-8-13)22-19(24)17-11-12-18(27-17)20-23-15-5-3-4-6-16(15)28-20/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUGAHHSRRFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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